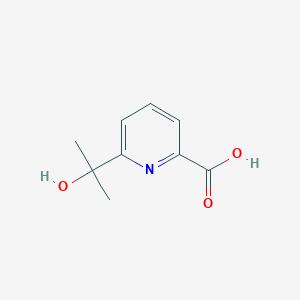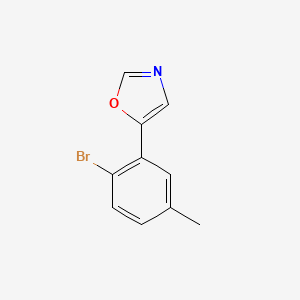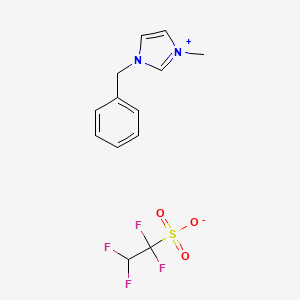
6-(4-Chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-formylphenol, 95% (6-CFP-95) is a phenolic compound that is widely used in the scientific research community as a reagent and catalyst. It is a colorless solid that is soluble in organic solvents, and has a melting point of approximately 127°C. 6-CFP-95 is known for its versatility and is used in many different scientific research applications.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that it acts as an electron donor, which helps to facilitate the formation of covalent bonds between molecules. Additionally, 6-(4-Chlorophenyl)-2-formylphenol, 95% is believed to act as a Lewis acid, which helps to stabilize reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chlorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(4-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is relatively inexpensive and easy to obtain. Additionally, 6-(4-Chlorophenyl)-2-formylphenol, 95% is relatively stable, and it is not prone to decomposition.
The main limitation of 6-(4-Chlorophenyl)-2-formylphenol, 95% is its low solubility in water. Additionally, it is not compatible with certain solvents, such as acetone and chloroform.
Zukünftige Richtungen
The future directions for 6-(4-Chlorophenyl)-2-formylphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to understand its mechanism of action, and to develop more efficient and cost-effective methods for its synthesis. Finally, research should be conducted to explore the potential uses of 6-(4-Chlorophenyl)-2-formylphenol, 95% in other areas, such as catalysis and polymer synthesis.
Synthesemethoden
6-(4-Chlorophenyl)-2-formylphenol, 95% is synthesized from 4-chlorophenol and formaldehyde in a two-step process. In the first step, 4-chlorophenol is reacted with formaldehyde in an acidic medium to form 6-(4-chlorophenyl)-2-formylphenol. In the second step, the crude product is purified by recrystallization, which yields 6-(4-Chlorophenyl)-2-formylphenol, 95% with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-2-formylphenol, 95% is widely used in scientific research as a reagent and catalyst. It has been used in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of amino acids. Additionally, 6-(4-Chlorophenyl)-2-formylphenol, 95% has been used in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESKBIFHBTXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473173 |
Source


|
| Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-formylphenol | |
CAS RN |
343604-43-3 |
Source


|
| Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)

![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)

